(2E,5E)-2,6-bis[(2-phenylethyl)amino]hepta-2,5-dien-4-one
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Overview
Description
(2E,5E)-2,6-bis[(2-phenylethyl)amino]hepta-2,5-dien-4-one is an organic compound characterized by its unique structure, which includes two phenylethylamine groups attached to a hepta-2,5-dien-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,6-bis[(2-phenylethyl)amino]hepta-2,5-dien-4-one typically involves the condensation of 2-phenylethylamine with a suitable hepta-2,5-dien-4-one precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired E,E-isomer. Common reagents used in this synthesis include aldehydes or ketones, which react with 2-phenylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,6-bis[(2-phenylethyl)amino]hepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The phenylethylamine groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated amines.
Scientific Research Applications
(2E,5E)-2,6-bis[(2-phenylethyl)amino]hepta-2,5-dien-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E,5E)-2,6-bis[(2-phenylethyl)amino]hepta-2,5-dien-4-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethylamine groups can bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Properties
IUPAC Name |
(2E,5E)-2,6-bis(2-phenylethylamino)hepta-2,5-dien-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-19(24-15-13-21-9-5-3-6-10-21)17-23(26)18-20(2)25-16-14-22-11-7-4-8-12-22/h3-12,17-18,24-25H,13-16H2,1-2H3/b19-17+,20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAWDLGWTDQFBA-XPWSMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C=C(C)NCCC1=CC=CC=C1)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)/C=C(/NCCC1=CC=CC=C1)\C)/NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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